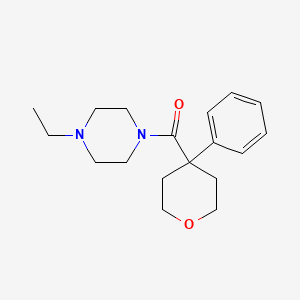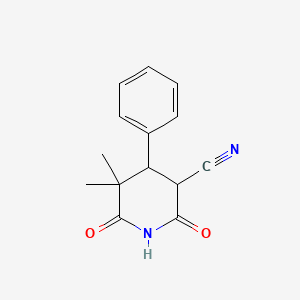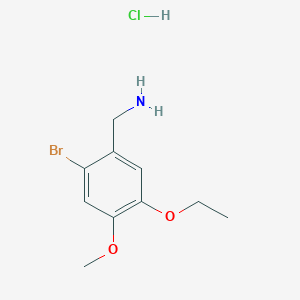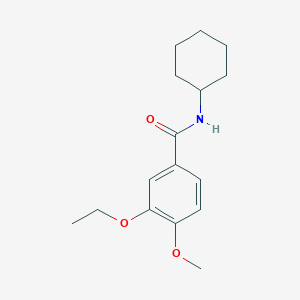
(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone
Descripción general
Descripción
(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone is an organic compound that features a piperazine ring substituted with an ethyl group and a carbonyl group linked to a phenyltetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone typically involves the reaction of 1-ethylpiperazine with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the piperazine and phenyl groups.
4-phenyltetrahydropyran: Similar to the compound of interest but without the piperazine moiety.
1-ethylpiperazine: Contains the piperazine ring and ethyl group but lacks the tetrahydropyran and phenyl components.
Uniqueness
(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone is unique due to its combination of a piperazine ring, tetrahydropyran moiety, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-19-10-12-20(13-11-19)17(21)18(8-14-22-15-9-18)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXEWCUVFDZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4397490.png)
![N-[4-(acetylamino)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4397496.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-phenylurea](/img/structure/B4397515.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4397519.png)
![2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4397537.png)

![4-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]benzamide](/img/structure/B4397551.png)
![4-{[(4-ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397556.png)
![N-{3-[(2-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4397561.png)
![{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4397570.png)




